molecular formula C15H18BrNO2 B1412880 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester CAS No. 2205384-05-8

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B1412880
CAS No.: 2205384-05-8
M. Wt: 324.21 g/mol
InChI Key: MZELWWCSBYLXAG-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, inhibiting its activity . This interaction is crucial as VEGFR-2 is involved in angiogenesis, the process of new blood vessel formation, which is a key factor in cancer progression. By inhibiting VEGFR-2, this compound can potentially impede tumor growth and metastasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in angiogenesis and cell proliferation. The compound has been shown to downregulate the expression of genes associated with cell growth and survival, thereby inducing apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the metabolic flux, leading to reduced energy production in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with VEGFR-2. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . The compound also induces changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. These molecular changes culminate in the inhibition of cell proliferation and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and angiogenesis, with minimal adverse effects on normal cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, some of which retain biological activity . The compound’s effects on metabolic flux are significant, as it can alter the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity to target proteins. Additionally, the presence of specific targeting signals within the compound’s structure directs it to particular cellular compartments, enhancing its efficacy in inhibiting angiogenesis and inducing apoptosis.

Chemical Reactions Analysis

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester include other indole derivatives such as:

What sets this compound apart is its unique isobutyl group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELWWCSBYLXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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